

Application Note: Thermal Analysis of Didecyl Adipate using Differential Scanning Calorimetry

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Compound of Interest

Compound Name: *Didecyl adipate*

Cat. No.: *B089541*

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Introduction

Didecyl adipate (CAS No. 105-97-5) is a long-chain aliphatic diester commonly utilized as a plasticizer, emollient, and solvent in various industrial applications, including in the formulation of polymers and specialty lubricants. Its thermal behavior is a critical parameter for determining its processing conditions, performance characteristics, and stability in final products. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. This application note provides a detailed protocol for the DSC analysis of **didecyl adipate**, summarizes its key thermal properties, and discusses the interpretation of the resulting data.

Principle of Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) measures the heat energy absorbed (endothermic) or released (exothermic) by a material as it is heated, cooled, or held at a constant temperature. [1] This allows for the determination of various thermal transitions, such as melting, crystallization, and glass transitions.[2] By analyzing the DSC thermogram, one can obtain quantitative information about the material's melting point, enthalpy of fusion, crystallization temperature, and glass transition temperature, which are vital for quality control and research and development.[2][3]

Thermal Properties of Didecyl Adipate

The thermal properties of **didecyl adipate** are summarized in the table below. It is important to note that while the melting point is an experimentally determined value for **didecyl adipate**, a complete experimental DSC dataset is not readily available in the public domain. Therefore, representative values for crystallization and glass transition are included based on the analysis of similar long-chain diester plasticizers to provide a comprehensive overview of the expected thermal behavior.

Thermal Property	Value	Unit	Notes
Molecular Formula	C ₂₆ H ₅₀ O ₄	-	-
Molecular Weight	426.67	g/mol	[4]
Melting Point (T _m)	27.4	°C	Onset temperature from the heating curve. [5]
Enthalpy of Fusion (ΔH _m)	68.67 (predicted)	kJ/mol	A predicted value based on computational models. [4]
Crystallization Temperature (T _n)	Representative Value: ~ -8 to -60	°C	Expected to be a broad exothermic peak upon cooling. Actual value is dependent on cooling rate.
Enthalpy of Crystallization (ΔH _n)	Representative Value: ~ 9 to 131	J/g	The energy released during crystallization.
Glass Transition Temperature (T _g)	Representative Value: < -70	°C	May not be distinctly observable for highly crystalline small molecules.

Experimental Protocol

This section details the protocol for conducting a DSC analysis of **didecyl adipate**.

1. Instrumentation and Consumables:

- Differential Scanning Calorimeter (DSC) with a cooling accessory.
- Aluminum DSC pans and lids.
- Crimper for sealing pans.
- Microbalance (accurate to ± 0.01 mg).
- High-purity nitrogen gas (99.99% or higher) for purging.
- **Didecyl adipate** sample.

2. Sample Preparation:

- Accurately weigh 5-10 mg of the **didecyl adipate** sample into a standard aluminum DSC pan using a microbalance.
- Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to volatilization during the heating process.
- Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Instrument Setup and Calibration:

- Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C, ΔH_m : 28.45 J/g).
- Ensure the baseline is stable and flat across the intended experimental temperature range.
- Set the purge gas (nitrogen) flow rate to 20-50 mL/min to provide an inert atmosphere.

4. DSC Measurement Program (Heat-Cool-Heat Cycle):

A standard heat-cool-heat cycle is recommended to erase the thermal history of the sample and obtain data on its intrinsic thermal properties.

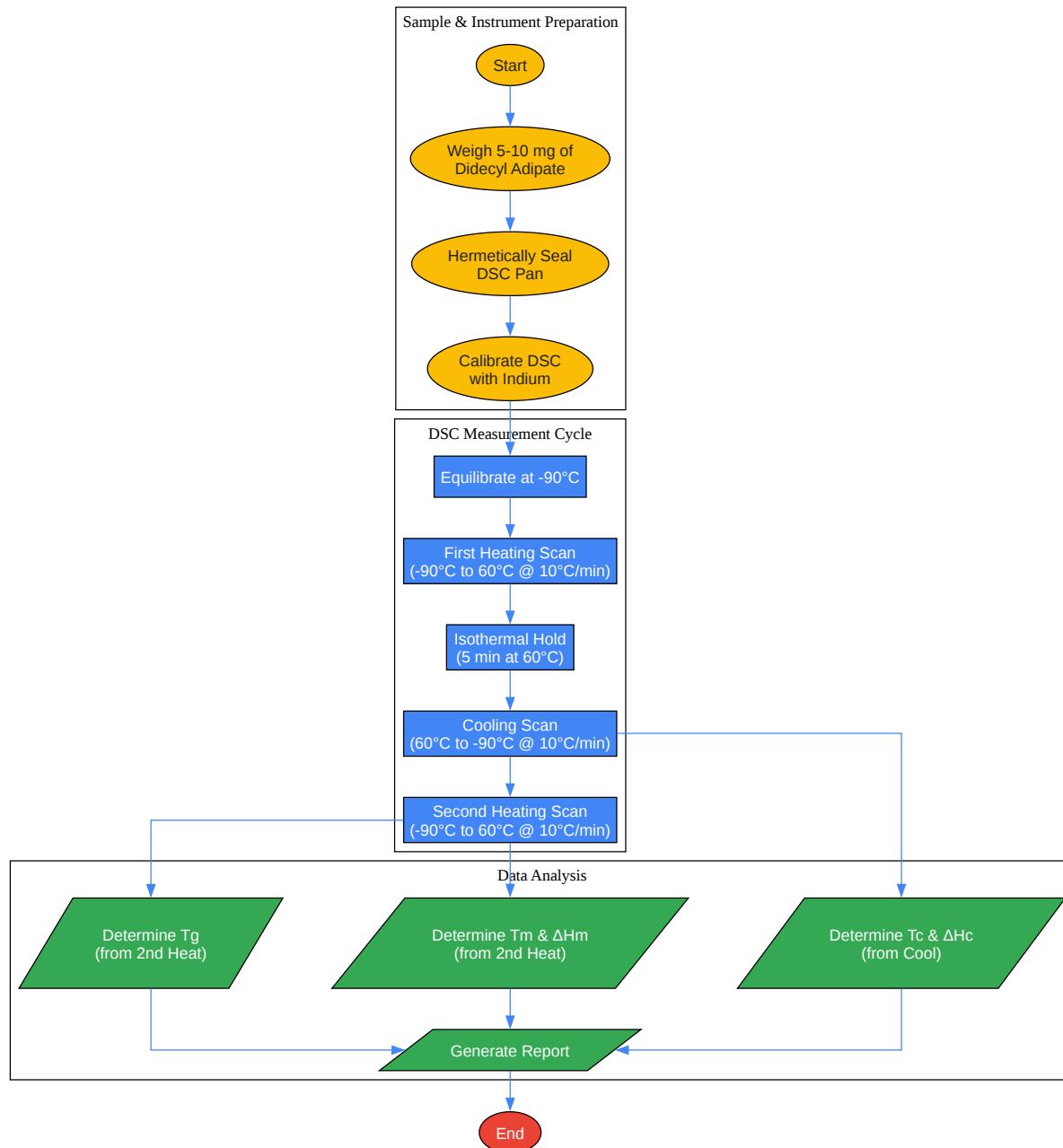
- Equilibration: Equilibrate the sample at -90 °C.
- First Heating Scan: Heat the sample from -90 °C to 60 °C at a controlled rate of 10 °C/min. This scan will provide information on the melting behavior of the as-received sample.
- Isothermal Hold: Hold the sample at 60 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.
- Cooling Scan: Cool the sample from 60 °C to -90 °C at a controlled rate of 10 °C/min. This scan will show the crystallization behavior of the sample.
- Second Heating Scan: Heat the sample from -90 °C to 60 °C at a controlled rate of 10 °C/min. This scan provides information on the glass transition and melting behavior of the recrystallized sample and is typically used for data analysis.

5. Data Analysis:

- Glass Transition Temperature (T_g): Determine the T_g from the second heating scan as the midpoint of the step-like change in the baseline of the DSC thermogram.
- Crystallization Temperature (T_c): Determine the T_c from the cooling scan as the peak maximum of the exothermic crystallization peak.
- Enthalpy of Crystallization (ΔH_c): Calculate the ΔH_c by integrating the area under the crystallization peak in the cooling scan.
- Melting Point (T_m): Determine the T_m from the second heating scan as the onset or peak maximum of the endothermic melting peak.
- Enthalpy of Fusion (ΔH_m): Calculate the ΔH_m by integrating the area under the melting peak in the second heating scan.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the DSC analysis protocol for **didecyl adipate**.



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